molecular formula C19H22N2O4 B6425709 methyl 6-(6-methoxy-1H-indole-2-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate CAS No. 2034606-77-2

methyl 6-(6-methoxy-1H-indole-2-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate

Cat. No.: B6425709
CAS No.: 2034606-77-2
M. Wt: 342.4 g/mol
InChI Key: IRBFOBNBBYQIIV-UHFFFAOYSA-N
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Description

Methyl 6-(6-methoxy-1H-indole-2-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate is a complex organic compound featuring an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including methyl 6-(6-methoxy-1H-indole-2-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate, often involves multi-step processes. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones under acidic conditions . Another approach is the palladium-catalyzed intramolecular oxidative coupling of anilines, which can be optimized using microwave irradiation to achieve high yields and regioselectivity .

Industrial Production Methods

Industrial production of such compounds typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(6-methoxy-1H-indole-2-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form different functional groups.

    Reduction: Reduction reactions can modify the carbonyl groups present in the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like methanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indole-2-carboxylic acids, while substitution reactions can introduce alkyl or aryl groups at various positions on the indole ring .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives such as:

Uniqueness

What sets methyl 6-(6-methoxy-1H-indole-2-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate apart is its unique spirocyclic structure, which can impart distinct biological activities and chemical reactivity. The presence of the spirocyclic ring system can enhance the compound’s stability and interaction with biological targets, making it a valuable scaffold in drug design .

Properties

IUPAC Name

methyl 6-(6-methoxy-1H-indole-2-carbonyl)-6-azaspiro[2.5]octane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4/c1-24-13-4-3-12-9-16(20-15(12)10-13)17(22)21-7-5-19(6-8-21)11-14(19)18(23)25-2/h3-4,9-10,14,20H,5-8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRBFOBNBBYQIIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCC4(CC3)CC4C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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